4-(Azetidinomethyl) benzophenone
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Overview
Description
4-(Azetidinomethyl) benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of an azetidine ring attached to the benzophenone structure. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidinomethyl) benzophenone typically involves the reaction of benzophenone with azetidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the azetidine, followed by nucleophilic substitution with benzophenone. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone carboxylic acid, while reduction can produce benzophenone alcohol .
Scientific Research Applications
4-(Azetidinomethyl) benzophenone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a photoinitiator in polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is utilized in the production of dyes, coatings, and UV absorbers
Mechanism of Action
The mechanism of action of 4-(Azetidinomethyl) benzophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their function. The azetidine ring can enhance the compound’s ability to penetrate cell membranes, making it effective in various applications. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler structure without the azetidine ring, commonly used as a UV absorber.
4-Hydroxybenzophenone: Contains a hydroxyl group, used in the synthesis of dyes and as a UV stabilizer.
4-Methoxybenzophenone: Contains a methoxy group, used in similar applications as 4-Hydroxybenzophenone
Uniqueness
4-(Azetidinomethyl) benzophenone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(15-5-2-1-3-6-15)16-9-7-14(8-10-16)13-18-11-4-12-18/h1-3,5-10H,4,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGIVLHWLJLPPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642782 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-22-5 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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